molecular formula C12H16N2O B13021410 2-(Cyclopropylamino)-N,N-dimethylbenzamide

2-(Cyclopropylamino)-N,N-dimethylbenzamide

Cat. No.: B13021410
M. Wt: 204.27 g/mol
InChI Key: RNDQLCAELOXQDX-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclopropylamino substituent and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with dimethylamine to yield N,N-dimethylbenzamide.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of N,N-dimethylbenzamide with cyclopropylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylamino)-N,N-dimethylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group may play a crucial role in binding to the active site of the target, while the N,N-dimethyl groups can influence the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)nicotinonitrile: This compound features a similar cyclopropylamino group but differs in the core structure, which is a nicotinonitrile instead of a benzamide.

    3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: Another compound with a cyclopropylamino group, but with a pyrazolo[1,5-a]pyrimidine core.

Uniqueness

2-(Cyclopropylamino)-N,N-dimethylbenzamide is unique due to its specific combination of a benzamide core with cyclopropylamino and N,N-dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(cyclopropylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C12H16N2O/c1-14(2)12(15)10-5-3-4-6-11(10)13-9-7-8-9/h3-6,9,13H,7-8H2,1-2H3

InChI Key

RNDQLCAELOXQDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC2CC2

Origin of Product

United States

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